![molecular formula C15H16N2O2 B3155389 N-(3-Aminophenyl)-2-phenoxypropanamide CAS No. 79912-07-5](/img/structure/B3155389.png)
N-(3-Aminophenyl)-2-phenoxypropanamide
Overview
Description
“N-(3-Aminophenyl)-2-phenoxypropanamide” is a compound that contains an amide group (-CONH2), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and an amino group (-NH2). The “3-Aminophenyl” part refers to a benzene ring with an amino group attached to the third carbon atom. The “2-phenoxypropanamide” part refers to a propanamide group (a three-carbon chain with an amide group at one end) with a phenyl group attached to the second carbon atom via an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an amide group, which can participate in hydrogen bonding and resonance, and two phenyl rings, which contribute to the compound’s aromaticity and may influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an amide group and phenyl rings in this compound could influence its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
- Ion Rearrangement : In gas-phase collision-induced dissociation experiments, protonated N-(3-aminophenyl)benzamide undergoes a rearrangement via nitrogen-oxygen (N–O) exchange. Theoretical calculations suggest that an ion-neutral complex forms, followed by water migration to the anilide ring, resulting in a rearranged ion. This phenomenon extends to other protonated amides with electron-donating groups at the meta position .
- Boronic Acid Interactions : Boronic acids, including APPP, interact with diols and strong Lewis bases (such as fluoride or cyanide anions). These interactions find utility in various sensing applications. Whether in homogeneous assays or heterogeneous detection, boronic acids play a crucial role .
- Molecular Structure Characterization : Density Functional Theory (DFT) studies reveal the molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN). The calculated vibrational modes align well with experimental wavenumbers, providing insights into its structural properties .
Mass Spectrometry Studies
Sensing Applications
Vibrational Spectroscopy
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
Mechanism of Action
Target of Action
Compounds with similar structures, such as substituted 2-(3-aminophenyl)imidazopyridine analogues, have been identified as anti-hat (anti-human african trypanosomiasis) agents .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets via specific biochemical pathways . The compound may interact with its targets, leading to changes at the molecular and cellular levels.
Biochemical Pathways
For instance, substituted 2-(3-aminophenyl)imidazopyridine analogues have been found to exhibit anti-trypanosomal activity .
Result of Action
Similar compounds have been shown to have significant effects at the molecular and cellular levels .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other compounds can significantly influence the action and stability of similar compounds .
properties
IUPAC Name |
N-(3-aminophenyl)-2-phenoxypropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11(19-14-8-3-2-4-9-14)15(18)17-13-7-5-6-12(16)10-13/h2-11H,16H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATYMVCFAKOKLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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